L-Proline, D-prolyl-

Description

Properties

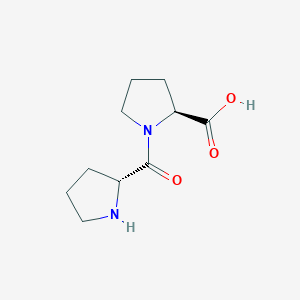

IUPAC Name |

(2S)-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11H,1-6H2,(H,14,15)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCOTTLHDJWHRS-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(=O)N2CCC[C@H]2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70720804 | |

| Record name | D-Prolyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37784-16-0 | |

| Record name | D-Prolyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Proline, D-prolyl- can be synthesized through several methods. One common approach involves the amidation of L-Proline with D-Proline using biocatalysts. This method ensures high optical purity and avoids racemization . Another method involves the use of metabolic engineering strategies to produce hydroxyproline derivatives, which can then be converted to L-Proline, D-prolyl- through further chemical reactions .

Industrial Production Methods

Industrial production of L-Proline, D-prolyl- often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce proline, which is then harvested and purified . This method is preferred due to its scalability and environmental friendliness compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

L-Proline, D-prolyl- undergoes various chemical reactions, including:

Oxidation: Conversion to hydroxyproline derivatives.

Reduction: Formation of prolinamide.

Substitution: Involvement in Mannich reactions, aldol reactions, and Michael additions.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or molecular oxygen.

Reduction: Uses reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Common reagents include aldehydes, ketones, and amines under basic or acidic conditions.

Major Products Formed

Oxidation: Hydroxyproline derivatives.

Reduction: Prolinamide.

Substitution: β-aminocarbonyl compounds, erythrose equivalents, and spirooxindazoles.

Scientific Research Applications

L-Proline, D-prolyl- has a wide range of applications in scientific research:

Mechanism of Action

L-Proline, D-prolyl- exerts its effects through several mechanisms:

Catalysis: Acts as a chiral organocatalyst, facilitating the formation of enantiopure compounds.

Protein Folding: Influences protein structure and stability due to its cyclic structure.

Metabolic Pathways: Involved in proline metabolism, which is linked to various cellular processes, including redox homeostasis and signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Chirality and Molecular Interactions

- L-Proline adopts the L-configuration, making it compatible with ribosomal machinery for peptide synthesis. Its pyrrolidine ring imposes structural rigidity, influencing protein folding .

- D-Prolyl- derivatives exhibit reversed chirality, which disrupts recognition by most enzymes.

Table 1: Binding Energies in Cocrystals

| System | Binding Energy (kcal/mol) | Method | Reference |

|---|---|---|---|

| EZT + L-proline | -12.82 | DFT/B3LYP | |

| EZT + 2L-proline | -27.59 | DFT/B3LYP | |

| EZT + L-proline (BSSE-corrected) | -11.44 | Counterpoise |

The stronger binding in EZT + 2L-proline highlights cooperative hydrogen bonding, a feature absent in D-prolyl- analogs due to steric and electronic mismatches .

Stability in Nanocomposites

L-Proline immobilized on graphene oxide/Fe₃O₄ (GO/Fe₃O₄) retains 95% of its nitrogen content after eight catalytic cycles, demonstrating superior stability via hydrogen bonding with GO’s functional groups . In contrast, D-prolyl- derivatives lack comparable studies, likely due to weaker interactions with nanocarbon supports.

Organocatalysis

- L-Proline achieves 90% yield in Aldol reactions when supported on multi-wall carbon nanotubes (MWCNTs) or graphene oxide (GO), outperforming C₆₀ and activated carbon .

- D-Prolyl- derivatives are rarely used in catalysis but serve as ligands in metal complexes. For example, Cp*Ir(L-Pro)Cl improves α-arylation yields (75%) compared to L-proline-free systems (48%) .

Table 2: Catalytic Efficiency of Supported L-Proline

| Support Material | Reaction | Yield Retention (7 cycles) | Reference |

|---|---|---|---|

| MWCNTs | Aldol reaction | 90% | |

| GO/Fe₃O₄ | Aldol reaction | 95% | |

| Activated carbon | Aldol reaction | 5% (after 3 cycles) |

Enzymatic Specificity

- L-Proline dehydrogenase exhibits strict specificity for L-proline, critical for metabolic pathways in organisms like Thermococcus profundus .

- D-Proline dehydrogenase displays broad substrate tolerance, utilizing D-isoleucine, D-valine, and D-proline, but is evolutionarily rare .

Metabolic Profiles

In post-weaning piglets, L-proline/D-proline ratios shift significantly, indicating roles in stress response and immune regulation .

Comparative Analysis with Derivatives

N-Methylproline

N-Methyl-L-proline (CAS 475-11-6) modifies the pyrrolidine ring, enhancing hydrophobicity and altering peptide conformation.

Dl-Proline

Racemic Dl-proline (CAS 609-36-9) exhibits reduced biological activity due to chiral mismatch. It is primarily used in synthetic chemistry rather than biochemistry .

Biological Activity

L-Proline, commonly referred to as proline, is a non-essential amino acid that plays a crucial role in various biological processes. Its unique cyclic structure and properties enable it to participate in metabolic pathways that influence cellular behavior, particularly in stress responses, cancer biology, and protein folding. This article explores the biological activity of L-Proline and its derivative D-prolyl-, focusing on their functions, mechanisms, and implications in health and disease.

1. Overview of Proline Metabolism

Proline metabolism is a key pathway in cellular energy production and stress response. The synthesis of L-proline occurs primarily from L-glutamate through a series of enzymatic reactions involving pyrroline-5-carboxylate reductase (PYCR) and proline dehydrogenase (PRODH) . The catabolism of proline is linked to mitochondrial respiration, contributing to the generation of reactive oxygen species (ROS) and influencing apoptosis in various cell types .

Table 1: Enzymatic Pathways of Proline Metabolism

| Process | Enzyme | Function |

|---|---|---|

| Synthesis | ALDH18A1 | Converts L-glutamate to L-proline |

| Synthesis | PYCR | Reduces pyrroline-5-carboxylate to L-proline |

| Catabolism | PRODH | Oxidizes L-proline to L-glutamate |

| Catabolism | P5CDH | Further processes proline metabolites |

2.1. Role in Cancer Biology

Proline metabolism has been implicated in cancer cell proliferation and survival. Cancer cells often exhibit altered proline metabolism, which supports their growth under nutrient-deprived conditions . The enzymes involved in proline metabolism can serve as potential therapeutic targets for anticancer drugs. For instance, increased expression of PRODH has been shown to induce apoptosis in colorectal cancer cells by generating ROS .

Case Study: PRODH in Colorectal Cancer

A study demonstrated that ectopic expression of PRODH in DLD-1 colorectal cancer cells led to significant apoptosis through ROS generation. However, the effect varied with the expression level: high levels induced cell death while lower levels caused cell cycle arrest . This dual role highlights the complexity of proline's impact on tumor biology.

2.2. Stress Response Mechanism

Proline acts as an osmoprotectant and antioxidant during cellular stress. In plants, for example, it accumulates under salinity or drought conditions, helping to stabilize proteins and membranes . In animal models, exogenous proline has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative damage .

3. Structural and Functional Implications

The unique cyclic structure of proline allows it to influence protein folding and stability significantly. Proline residues are known to induce turns in protein structures and are abundant in intrinsically disordered proteins . This property is critical for the proper functioning of many proteins involved in signaling pathways.

Table 2: Effects of Proline on Protein Structure

| Protein Type | Effect of Proline |

|---|---|

| Globular Proteins | Stabilizes tertiary structure |

| Membrane Proteins | Affects conformation and functional dynamics |

| Intrinsically Disordered Proteins | Promotes structural disorder |

4. Conclusion

L-Proline and its derivative D-prolyl- serve multifaceted roles in biological systems, influencing cellular metabolism, stress responses, and cancer progression. Understanding the intricate mechanisms by which proline operates can provide insights into its potential therapeutic applications, particularly in oncology and regenerative medicine.

Q & A

Q. 1.1. How does the stereochemistry of L-Proline influence its biological functions compared to D-prolyl peptides?

L-Proline’s cyclic structure introduces conformational rigidity in peptides, stabilizing secondary structures like β-turns and helices . In contrast, D-prolyl isomers disrupt native folding due to altered stereochemistry, which can be studied via X-ray crystallography or circular dichroism (CD) spectroscopy. For example, NMR studies of L-Proline in collagen reveal its role in maintaining triple-helix stability, while D-prolyl derivatives destabilize this structure .

Q. 1.2. What analytical methods are recommended for characterizing L-Proline purity and structural integrity?

- HPLC with UV/Vis detection : Validates purity using pharmacopeial standards (e.g., USP) .

- NMR spectroscopy : Confirms stereochemistry and detects impurities via chemical shift analysis .

- Mass spectrometry : Identifies isotopic patterns and fragmentation pathways (e.g., m/z 115.06 for L-Proline) .

Table 1 : Key Analytical Parameters for L-Proline

| Parameter | Method | Reference Standard |

|---|---|---|

| Purity (>99%) | HPLC-UV | USP L-Proline |

| Stereochemical integrity | NMR (¹H/¹³C) | ChemWhat SDF files |

| Thermal stability | DSC/TGA | N/A |

Q. 1.3. How does L-Proline contribute to collagen synthesis in vitro?

L-Proline hydroxylation (e.g., via prolyl hydroxylase) is critical for collagen crosslinking. Experimental protocols involve:

Cell culture models : Treat fibroblasts with L-Proline (2–10 mM) and measure hydroxyproline via colorimetric assays .

Inhibition studies : Use cis-4-hydroxy-L-proline to block collagen synthesis, followed by qPCR analysis of COL1A1 expression .

Advanced Research Questions

Q. 2.1. How can L-Proline-based deep eutectic solvents (DESs) enhance asymmetric catalysis?

L-Proline acts as a hydrogen bond acceptor in DESs, enabling enantioselective Michael additions. Methodological steps:

DES preparation : Mix L-Proline with glycerol (1:2 molar ratio) and analyze via ¹H NMR to confirm H-bonding .

Catalytic efficiency : Compare enantiomeric excess (ee) using chiral HPLC; DESs with L-Proline achieve >90% ee in ketone additions .

Table 2 : Organocatalytic Performance of L-Proline DESs

| DES Composition | Reaction | ee (%) | Yield (%) |

|---|---|---|---|

| L-Proline/Glycerol | Michael addition | 92 | 85 |

| L-Proline/p-TSA | Aldol reaction | 88 | 78 |

Q. 2.2. What mechanisms underlie L-Proline transport in parasitic protozoa like Trypanosoma cruzi?

L-Proline uptake in T. cruzi involves two energy-dependent systems:

- System A : Km = 310 µM, inhibited by H⁺ uncouplers.

- System B : Km = 1.36 mM, specific for L-Proline and L-alanine .

Methodology : - Radiolabeled uptake assays : Use ³H-L-Proline with inhibitors (e.g., oligomycin) to assess ATP dependence .

- CRISPR knockouts : Target putative transporters (e.g., TbAAT6) to confirm functional roles .

Q. 2.3. How do elevated L-Proline levels disrupt GABAergic signaling in neuropsychiatric models?

In Prodh-deficient mice, L-Proline (5–10 mM) mimics GABA by binding GABAA receptors, reducing hippocampal gamma oscillations. Experimental approaches:

Electrophysiology : Measure GABAergic IPSCs in brain slices exposed to L-Proline .

Behavioral assays : Test cognitive deficits via Morris water maze in Prodh⁻/⁻ mice .

Data Contradiction Analysis

Q. 3.1. Resolving discrepancies in L-Proline’s cognitive effects: Neuroprotection vs. no observed benefit

- Supporting neuroprotection : L-Proline (3 g/day) improved spatial memory in mice via NMDA receptor modulation .

- Contradictory evidence : Human trials show no significant cognitive enhancement, possibly due to blood-brain barrier limitations .

Resolution strategy :

Pharmacokinetic profiling : Measure CNS uptake using ¹³C-L-Proline PET imaging.

Dose-response studies : Test higher doses (10–15 g/day) in primates to assess neuroprotective thresholds .

Table 3 : Conflicting Studies on L-Proline’s Cognitive Effects

| Study Model | Dose | Outcome | Proposed Mechanism |

|---|---|---|---|

| Mice (Prodh⁻/⁻) | 5 mM (diet) | Improved memory | GABAergic modulation |

| Human RCT (n=50) | 5 g/day | No effect | Low CNS bioavailability |

Methodological Guidelines

Q. 4.1. Designing in vitro assays for L-Proline biosynthesis regulation in plants

- Stress induction : Treat Arabidopsis with 200 mM NaCl and quantify L-Proline via ninhydrin assay .

- Gene silencing : Use RNAi targeting P5CS1 (Δ1-pyrroline-5-carboxylate synthase) to confirm biosynthesis pathways .

Q. 4.2. Best practices for synthesizing L-Proline-containing peptides

- Solid-phase synthesis : Use Fmoc-L-Proline-OH with HATU/DIPEA activation to minimize racemization .

- Conformational analysis : Employ MD simulations to predict β-turn propensity in Proline-rich sequences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.